(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with a molecular formula of C9H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-nitrobenzonitrile.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated aromatic compounds.
Scientific Research Applications
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
Comparison
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is unique due to the position of the amino and hydroxyethyl groups on the aromatic ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1 |
InChI Key |
ADGAUJQHSWIQIF-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](CO)N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.